molecular formula C14H15N5O B1663792 MERIOLIN 5 CAS No. 1011711-76-4

MERIOLIN 5

Cat. No.: B1663792
CAS No.: 1011711-76-4
M. Wt: 269.30 g/mol
InChI Key: ZHMRPXZRUZLCNL-UHFFFAOYSA-N
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Description

Meriolin 5: is a member of the meriolin family, which are semisynthetic compounds derived from meridianins and variolins. These compounds are known for their potent inhibitory activity against cyclin-dependent kinases (CDKs), making them promising candidates for anticancer therapies .

Scientific Research Applications

Antitumor Activity

Meriolin 5 has demonstrated significant antiproliferative effects against various cancer cell lines, particularly those associated with aggressive tumors such as glioblastoma and leukemia. Research indicates that this compound inhibits CDK activity, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies:

  • Glioblastoma: In vitro studies have shown that this compound effectively halts the proliferation of glioma cell lines (e.g., U87) by inducing cell cycle arrest and apoptosis. It has been reported to reduce tumor volume in xenograft models, highlighting its potential as a therapeutic agent for glioblastoma treatment .
  • Leukemia: this compound also exhibits cytotoxicity against imatinib-resistant K562 chronic myeloid leukemia cells, suggesting its efficacy in overcoming treatment resistance commonly seen in hematological malignancies .

Pharmacological Properties

This compound has been characterized by its high potency with IC50 values in the low nanomolar range against various cancer cell lines. Its structure allows for enhanced binding affinity to CDKs compared to its parent compounds, meridianins and variolins, making it a promising candidate for further development .

Table: Summary of Pharmacological Properties of this compound

PropertyValue/Description
Chemical Structure Hybrid structure derived from meridianins and variolins
Target Kinases CDK2, CDK9
IC50 Values Low nanomolar range (specific values vary by study)
Mechanism Induces apoptosis via mitochondrial pathway
Resistance Overcoming Effective against imatinib-resistant cells

Biological Activity

Meriolin 5 is a member of the meriolin family, which are synthetic derivatives of natural products known for their potent biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in inducing apoptosis, and its potential therapeutic applications based on diverse research findings.

Overview of Meriolin Compounds

Meriolins are synthesized from natural compounds such as variolins and meridianins. They exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The enhanced potency of this compound compared to its parent compounds has been documented in various studies, indicating its potential as an anticancer agent.

1. Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound demonstrates potent inhibitory activity against multiple CDKs, particularly CDK2 and CDK9. These kinases play essential roles in cell cycle progression and transcriptional regulation. The inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.

  • IC50 Values : The IC50 values for this compound against CDK2 and CDK9 are reported in the low nanomolar range, showcasing its high potency compared to other CDK inhibitors .

2. Induction of Apoptosis

This compound activates intrinsic apoptotic pathways by disrupting mitochondrial membrane potential (ΔΨm) and promoting the release of pro-apoptotic factors such as cytochrome c and Smac from mitochondria. This process is independent of death receptor signaling but relies on caspase-9 and Apaf-1 as key mediators .

3. Cytotoxic Effects

Research indicates that this compound induces significant cytotoxicity in various cancer cell lines, including glioma cells. It effectively triggers cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReferences
CDK Inhibition Potent inhibition of CDK2 and CDK9
Apoptosis Induction Activation of intrinsic apoptosis pathways
Cytotoxicity Induces cell death in glioma and other cancers
Cell Cycle Arrest Arrests cells in G2/M phase

Case Study: Efficacy Against Glioma Cells

In a study examining the effects of this compound on glioma cells, it was found that treatment led to a significant reduction in cell viability due to apoptosis induction. The compound was shown to disrupt mitochondrial function rapidly, resulting in loss of ΔΨm within minutes of exposure. This rapid action underscores its potential as a therapeutic agent for aggressive brain tumors .

Properties

CAS No.

1011711-76-4

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

4-(4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C14H15N5O/c1-2-7-20-11-4-6-16-13-12(11)9(8-18-13)10-3-5-17-14(15)19-10/h3-6,8H,2,7H2,1H3,(H,16,18)(H2,15,17,19)

InChI Key

ZHMRPXZRUZLCNL-UHFFFAOYSA-N

SMILES

CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N

Canonical SMILES

CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N

Synonyms

MHR;  4-(4-Propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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